Depramine's ATPase and Acetylcholinesterase Inhibition Profile: A Unique Pharmacological Signature Among Tricyclic Antidepressants
Depramine (GP 31406) demonstrates a multi-target inhibition profile that is distinct from its structural analog, desipramine. While both are tricyclic antidepressants, Depramine is documented to inhibit acetylcholinesterase, Mg²⁺-ATPase, and Na⁺/K⁺-ATPase activities . This is a qualitative, yet significant, pharmacological differentiation, as desipramine's primary mechanism is selective norepinephrine reuptake inhibition (NRI) with Kis of 4, 61, and 78,720 nM for NET, SERT, and DAT, respectively , and lacks this specific ATPase inhibition profile. This difference is crucial for researchers investigating non-monoaminergic mechanisms of action for TCAs.
| Evidence Dimension | Pharmacological Activity Profile |
|---|---|
| Target Compound Data | Inhibits acetylcholinesterase, Mg²⁺-ATPase, and Na⁺/K⁺-ATPase activities. |
| Comparator Or Baseline | Desipramine: Selective Norepinephrine Reuptake Inhibitor. No reported inhibition of Mg²⁺-ATPase or Na⁺/K⁺-ATPase. |
| Quantified Difference | Qualitative difference in multi-target vs. selective mechanism. |
| Conditions | In vitro enzyme assays (reported in multiple vendor technical datasheets). |
Why This Matters
For scientific research, this unique inhibitory profile makes Depramine a more suitable tool compound than desipramine for studying the role of ATPases and acetylcholinesterase in the pharmacology of tricyclic antidepressants.
